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Compound of Interest

Compound Name: 1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one,

a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its

structural motifs—a piperidin-2-one (δ-valerolactam) core and a nitrophenyl substituent—this

molecule serves as a versatile synthetic intermediate for the generation of more complex,

biologically active compounds. This document details its physicochemical properties, outlines

established and potential synthetic routes, and explores its anticipated biological relevance

based on analogous structures. Detailed experimental protocols and conceptual workflows are

provided to guide researchers in their practical applications of this compound.

Introduction
1-(2-nitrophenyl)piperidin-2-one belongs to the class of N-aryl lactams, a scaffold that is

prevalent in a variety of pharmacologically active agents. The piperidin-2-one ring is a key

structural component in numerous bioactive molecules, while the ortho-substituted nitrophenyl

group offers a reactive handle for a multitude of chemical transformations, most notably the

reduction of the nitro group to an amine, which can then be further functionalized.

While specific research on the 2-nitro isomer is limited, its para-isomer, 1-(4-

nitrophenyl)piperidin-2-one, is a well-documented key intermediate in the synthesis of

Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.[1] This
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highlights the potential of nitrophenyl piperidinone derivatives as crucial building blocks in the

development of novel therapeutics. The nitro group's position on the phenyl ring significantly

influences the compound's electronic properties and reactivity, making the ortho-isomer a

unique subject for investigation.

Physicochemical Properties
Quantitative data for 1-(2-nitrophenyl)piperidin-2-one is sparse in the literature. However, key

properties can be calculated or inferred from its known isomers and related compounds.

Property Value Source/Method

Molecular Formula C₁₁H₁₂N₂O₃ -

Molecular Weight 220.23 g/mol [2]

IUPAC Name
1-(2-nitrophenyl)piperidin-2-

one
-

CAS Number 203509-92-6 [2]

Appearance Inferred: Pale yellow solid Analogy to 4-nitro isomer[3]

Melting Point Not available -

Solubility

Inferred: Soluble in polar

organic solvents (e.g.,

Methanol, DMF, DMSO)

Analogy to 4-nitro isomer[3]

Boiling Point Not available -

Synthesis and Experimental Protocols
The synthesis of 1-(2-nitrophenyl)piperidin-2-one can be achieved through several

established methods for N-arylation of lactams. The choice of method may depend on the

availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)
This is a common method for the synthesis of N-aryl lactams, particularly when the aryl ring is

activated by an electron-withdrawing group like a nitro substituent.
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Reaction Scheme:

Piperidin-2-one + 1-fluoro-2-nitrobenzene
Base (e.g., NaH, K₂CO₃)

Solvent (e.g., DMF, DMSO)
Heat

1-(2-nitrophenyl)piperidin-2-one

Click to download full resolution via product page

Figure 1: General workflow for SNAr synthesis.

Experimental Protocol (Hypothetical):

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon),

add piperidin-2-one (1.0 eq) and anhydrous Dimethylformamide (DMF).

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-

nitrobenzene (1.1 eq) in DMF dropwise.

Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction to room temperature and quench by the slow

addition of water.

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be effective for forming C-N

bonds, especially when SNAr is less efficient.
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Reaction Scheme:

Piperidin-2-one + 1-bromo-2-nitrobenzene

Cu(I) catalyst (e.g., CuI)
Ligand (e.g., L-proline)

Base (e.g., K₂CO₃)
Solvent (e.g., DMSO)

1-(2-nitrophenyl)piperidin-2-one

Click to download full resolution via product page

Figure 2: General workflow for Ullmann condensation.

Experimental Protocol (Adapted from general procedures[1][4]):

Preparation: In a sealable reaction vessel, combine piperidin-2-one (1.5 eq), 1-bromo-2-

nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate

(2.0 eq).

Reaction: Add anhydrous DMSO and seal the vessel. Heat the mixture at 90-120 °C with

vigorous stirring for 12-24 hours.

Work-up: Cool the reaction mixture to room temperature, dilute with water, and filter through

celite to remove insoluble copper salts.

Extraction: Extract the filtrate with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the residue by flash chromatography.

Biological Significance and Potential Applications
While the direct biological activity of 1-(2-nitrophenyl)piperidin-2-one is not reported, its

structure suggests significant potential as a synthetic intermediate for creating

pharmacologically active molecules. The primary route for its elaboration involves the reduction

of the nitro group to an aniline, which can then be used in a variety of coupling reactions to

build more complex structures.

Precursor to Kinase Inhibitors
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The resulting 1-(2-aminophenyl)piperidin-2-one is a valuable scaffold for the synthesis of

kinase inhibitors. The aniline moiety can be acylated, sulfonylated, or used in cyclization

reactions to form heterocyclic systems known to interact with the ATP-binding site of various

kinases.

1-(2-nitrophenyl)piperidin-2-one Nitro Reduction
(e.g., H₂, Pd/C or SnCl₂) 1-(2-aminophenyl)piperidin-2-one

Coupling Reaction
(e.g., Amide bond formation,
Buchwald-Hartwig amination)

Bioactive Molecule
(e.g., Kinase Inhibitor)

Click to download full resolution via product page

Figure 3: Synthetic pathway to potential bioactive molecules.

Potential Antimicrobial and Anticancer Activity
The piperidone nucleus is a known pharmacophore with a broad range of biological activities,

including antimicrobial and anticancer effects.[5][6] The introduction of the nitrophenyl group

can modulate this activity. Nitroaromatic compounds themselves are known to possess

antimicrobial properties, often through bioreduction to cytotoxic reactive nitrogen species.[7]

Hypothetical Signaling Pathway Involvement
Based on its potential as a precursor to kinase inhibitors, molecules derived from 1-(2-
nitrophenyl)piperidin-2-one could target signaling pathways implicated in cancer cell

proliferation and survival, such as the PI3K/Akt/mTOR pathway.
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Figure 4: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion
1-(2-nitrophenyl)piperidin-2-one is a valuable chemical entity with significant potential for

application in drug discovery and development. While direct biological data on this specific

isomer is limited, its structural relationship to key pharmaceutical intermediates and the

chemical versatility of its functional groups make it a compound of high interest. The synthetic

protocols and conceptual frameworks presented in this guide are intended to facilitate further

research and unlock the therapeutic potential of molecules derived from this promising scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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